3-[2-cyanoethyl(hydroxy)amino]propanenitrile
Overview
Description
3,3’-(Hydroxyimino)bispropanenitrile is an organic compound with the molecular formula C6H9N3O It is known for its unique structure, which includes two nitrile groups and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bispropanenitrile typically involves the reaction of hydroxylamine hydrochloride with malononitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the hydroxyimino group. The reaction mixture is usually heated to a temperature of around 50-60°C to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 3,3’-(Hydroxyimino)bispropanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyimino)bispropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Substituted hydroxyimino derivatives.
Scientific Research Applications
3,3’-(Hydroxyimino)bispropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyimino)bispropanenitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups can also participate in interactions with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Hydroxyimino)dipropanenitrile: Similar structure but with different reactivity.
Hydroxyimino derivatives of hollongdione: Structurally related but with different biological activities.
Uniqueness
3,3’-(Hydroxyimino)bispropanenitrile is unique due to its combination of hydroxyimino and nitrile groups, which confer distinct chemical and biological properties
Properties
CAS No. |
108203-25-4 |
---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-[2-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-9(10)6-2-4-8/h10H,1-2,5-6H2 |
InChI Key |
ZTOQSCPKMKRDJF-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)O)C#N |
Canonical SMILES |
C(CN(CCC#N)O)C#N |
Synonyms |
HO-IDPN N-hydroxy-3,3'-iminodipropionitrile N-hydroxy-IDPN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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